Methyl 5-chloro-2-propoxybenzoate
Description
Methyl 5-chloro-2-propoxybenzoate (C11H13ClO3) is an aromatic ester featuring a chlorine substituent at the 5-position and a propoxy group at the 2-position of the benzoate ring. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for derivatives targeting phosphodiesterase 5 (PDE5) inhibition, as suggested by its structural analogs . Its synthesis typically involves alkylation of methyl 5-chloro-2-hydroxybenzoate, followed by functional group modifications .
Properties
IUPAC Name |
methyl 5-chloro-2-propoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-3-6-15-10-5-4-8(12)7-9(10)11(13)14-2/h4-5,7H,3,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEHFWSKCSKMCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00739525 | |
| Record name | Methyl 5-chloro-2-propoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00739525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75230-38-5 | |
| Record name | Methyl 5-chloro-2-propoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00739525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-chloro-2-propoxybenzoate can be synthesized through several methods. One common method involves the esterification of 5-chloro-2-propoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Another method involves the reaction of 5-chloro-2-propoxybenzoyl chloride with methanol. This reaction is usually carried out at room temperature and requires the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-2-propoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Acids/Bases: Hydrochloric acid, sulfuric acid, sodium hydroxide for hydrolysis reactions.
Oxidizing Agents: Potassium permanganate, chromium trioxide for oxidation reactions.
Major Products
Substitution Products: Various substituted benzoates depending on the nucleophile used.
Hydrolysis Products: 5-chloro-2-propoxybenzoic acid and methanol.
Oxidation Products: Corresponding aldehydes or carboxylic acids.
Scientific Research Applications
Methyl 5-chloro-2-propoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of methyl 5-chloro-2-propoxybenzoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
Key structural analogs differ in substituent groups, chain length, and halogen placement, influencing their physicochemical properties and biological activity.
Table 1: Comparative Analysis of Methyl 5-Chloro-2-Propoxybenzoate and Analogs
Key Findings
The 5-chloro substituent is critical for electronic effects, stabilizing the aromatic ring and influencing binding to biological targets like PDE5 .
Synthetic Accessibility :
- Methyl 5-chloro-2-hydroxybenzoate is a precursor for alkoxy derivatives. Propoxylation requires longer-chain alkylation agents (e.g., propyl bromide), whereas methoxy analogs are synthesized using methyl iodide .
- Bromoacetyl derivatives (e.g., Methyl 5-(2-bromoacetyl)-2-propoxybenzoate) introduce reactive sites for further functionalization, enabling diversification into drug candidates .
Commercial and Practical Considerations :
- This compound’s discontinued status contrasts with the commercially available hydroxy and methoxy analogs, limiting its use in large-scale applications .
- Deuterated analogs (e.g., Methyl 5-chloro-2-methoxy-d3-benzoate) are niche products with costs exceeding ¥61,600/500 mg, reflecting specialized synthetic demands .
Biological Activity
Methyl 5-chloro-2-propoxybenzoate is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its anti-inflammatory, antimicrobial, and cytotoxic properties. The information is drawn from various research studies and case analyses to present a well-rounded understanding of the compound's effects.
Chemical Structure
This compound has the following chemical structure:
- Chemical Formula : C10H11ClO3
- Molecular Weight : 216.65 g/mol
The presence of the chloro and propoxy groups in the benzene ring contributes to its biological activity.
Anti-inflammatory Activity
Research indicates that derivatives of methyl salicylate, including this compound, exhibit significant anti-inflammatory properties. In vitro studies have shown that certain derivatives can inhibit the release of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophage cell lines. For instance, one study demonstrated that specific compounds significantly reduced LPS-induced IL-6 and TNF-α release in RAW264.7 macrophages, suggesting a mechanism through which these compounds exert their anti-inflammatory effects by down-regulating cyclooxygenase-2 (COX-2) expression .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. A study on ether-linked derivatives of ornidazole showed significant antimicrobial activity against various bacterial strains with minimum inhibitory concentrations (MIC) ranging from 4 to 16 µg/mL . The structural similarity of this compound to these derivatives suggests potential efficacy against microbial pathogens.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to assess the safety profile of this compound. The MTT assay results indicated that at concentrations below 75 µM, certain derivatives displayed no significant cytotoxic effects on RAW264.7 macrophages . This finding is crucial for considering therapeutic applications, as compounds with low cytotoxicity are preferred for drug development.
Case Study 1: Anti-inflammatory Effects
In a controlled laboratory setting, researchers treated RAW264.7 macrophages with varying concentrations of this compound. The results indicated that at concentrations of 12.5 µM and above, there was a marked reduction in TNF-α and IL-6 levels compared to untreated controls. The down-regulation of COX-2 was confirmed through Western blot analysis, highlighting the compound's potential as an anti-inflammatory agent.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Utilizing the disk diffusion method, researchers observed significant inhibition zones, indicating effective antimicrobial action. The results were quantified using MIC determination, which supported the compound's potential as an antimicrobial agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
